3'-hydroxy-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Description

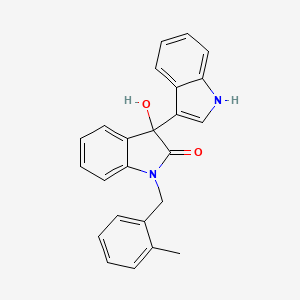

3'-Hydroxy-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one (CAS: 33333-60-7) is a bicyclic indole derivative characterized by a biindol-2-one core structure with a hydroxy group at the 3' position and a 2-methylbenzyl substituent at the 1' position .

The hydroxy group at the 3' position likely enhances hydrogen-bonding capabilities, which may influence solubility and biological interactions.

Properties

Molecular Formula |

C24H20N2O2 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

3-hydroxy-3-(1H-indol-3-yl)-1-[(2-methylphenyl)methyl]indol-2-one |

InChI |

InChI=1S/C24H20N2O2/c1-16-8-2-3-9-17(16)15-26-22-13-7-5-11-19(22)24(28,23(26)27)20-14-25-21-12-6-4-10-18(20)21/h2-14,25,28H,15H2,1H3 |

InChI Key |

OFHUQAPFAHXDJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methylbenzylamine with an indole derivative under acidic conditions to form the biindole core. Subsequent hydroxylation at the 3’ position can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 3’ position can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the indole units into more saturated forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated indole derivatives.

Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemistry

In chemistry, 3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural indole derivatives makes it a valuable tool for investigating biological processes involving indole compounds.

Medicine

Potential medicinal applications include its use as a lead compound for drug development. The compound’s ability to interact with biological targets such as enzymes and receptors can be harnessed to design new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group and indole units can form hydrogen bonds and π-π interactions, facilitating binding to active sites and influencing biological activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Biindol-2-one derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Data for Biindol-2-one Derivatives and Analogues

Key Comparisons:

Structural Variations: The target compound’s biindol core distinguishes it from monoindole derivatives like 1-benzyl-3-methyl-1,3-dihydro-2H-indol-2-one, which lacks the fused bicyclic system . The biindol scaffold may confer enhanced rigidity and binding specificity in biological targets compared to single-ring indoles. Substituent effects: The 2-methylbenzyl group in the target compound contrasts with the bis(2-methylbenzyl) groups in antifungal pyrroloindole derivatives (e.g., a14). The latter’s larger substituents correlate with higher molecular weights (~489 g/mol) and improved antifungal activity .

This implies that the target compound’s 2-methylbenzyl group may also be introduced via similar alkylation or coupling strategies.

Physicochemical Properties: The hydroxy group at the 3' position in the target compound may enhance aqueous solubility compared to non-hydroxylated analogues, such as 1-benzyl-3-methylindol-2-one . Melting points for related compounds vary widely: antifungal pyrroloindoles (a14) melt at 144–146°C, while brominated biindoles (e.g., BBL015447) have higher molecular weights but unrecorded melting points .

Biological Activity :

- The biindol derivative in inhibits CDK2 via interactions with the sulfonyl-piperidine substituent, highlighting the role of polar groups in enzyme binding . While the target compound lacks this moiety, its hydroxy group could facilitate similar interactions.

- Antifungal pyrroloindoles () demonstrate that aryl ketone substituents enhance activity, suggesting that the target compound’s benzyl group may be optimized for similar applications .

Safety and Handling :

- While safety data for the target compound are unavailable, structurally related indol-2-ones (e.g., 3-benzyl-1-(4-methoxybenzyl)indol-2-one) require standard precautions, including skin and eye protection during handling .

Biological Activity

3'-Hydroxy-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is a synthetic compound with notable biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by its unique biindole structure, which contributes to its biological activity. The presence of hydroxyl and methylbenzyl groups plays a significant role in its interaction with biological targets.

Chemical Formula

- Molecular Formula : C₁₈H₁₉N₃O

- Molecular Weight : 293.36 g/mol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study: In Vitro Analysis

In vitro studies using breast cancer cell lines (MCF-7) reported that treatment with the compound resulted in:

- Cell Viability Reduction : 70% at a concentration of 50 µM after 48 hours.

- Apoptotic Induction : Increased levels of caspase-3 activity were observed, indicating apoptosis.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to protect neuronal cells from apoptosis induced by oxidative stress and inflammation.

The neuroprotective effects are primarily attributed to:

- Inhibition of pro-inflammatory cytokines.

- Modulation of signaling pathways involved in cell survival.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.

Efficacy Testing

In antibacterial assays:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

- Escherichia coli : MIC was found to be 64 µg/mL.

Summary of Research Findings

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | Strong | Scavenging free radicals |

| Anticancer | Significant (70% inhibition) | Induction of apoptosis via caspase activation |

| Neuroprotective | Protective | Inhibition of inflammatory cytokines |

| Antimicrobial | Moderate | Inhibition of bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.